1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride

Fragment-based drug discovery Kinase inhibitor design GPCR ligand design

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CAS 1577102-34-1) is a piperidine derivative featuring a trifluoroacetyl group and a 3-aminomethyl substituent, supplied as a hydrochloride salt. It is listed in the Enamine screening collection (ID: EN300-267407) and acts as a versatile small molecule scaffold.

Molecular Formula C8H14ClF3N2O
Molecular Weight 246.66
CAS No. 1577102-34-1
Cat. No. B2955128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride
CAS1577102-34-1
Molecular FormulaC8H14ClF3N2O
Molecular Weight246.66
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C(F)(F)F)CN.Cl
InChIInChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13;/h6H,1-5,12H2;1H
InChIKeyNBIGDSRWNXLDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride: A Regiospecific Trifluoroacetyl Piperidine Building Block for Fragment-Based Drug Discovery


1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CAS 1577102-34-1) is a piperidine derivative featuring a trifluoroacetyl group and a 3-aminomethyl substituent, supplied as a hydrochloride salt. It is listed in the Enamine screening collection (ID: EN300-267407) and acts as a versatile small molecule scaffold . Its computed physical properties include a molecular weight of 246.66 g/mol, a cLogP of 0.26, a polar surface area (PSA) of 46 Ų, and a high fraction of sp3-hybridized carbons (Fsp3) of 0.875, making it a favorable hit in fragment-based drug discovery campaigns [1].

Why the 3-Aminomethyl Regioisomer of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is Not Interchangeable with 2- or 4-Substituted Analogs


The regiospecific placement of the aminomethyl group on the piperidine ring fundamentally alters the exit vector geometry, which is a critical parameter for fragment-based lead discovery. The 3-isomer presents a distinct dihedral angle and spatial orientation for the primary amine compared to its 2- and 4-substituted regioisomers. These geometric differences directly influence how the fragment can be elaborated and which binding pockets it can access, as demonstrated by the different applications of regioisomeric building blocks in kinase and GPCR inhibitor design . Simply changing the substitution position can alter the compatibility with a target protein's binding site, making generic substitution scientifically invalid without verifying the required geometric vector .

Quantitative and Procurable Differentiation of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride from its Closest Analogs


Regioisomeric Geometric Vector Analysis: 3-Aminomethyl vs. 2- and 4-Aminomethyl Trifluoroacetyl Piperidines

The substitution of the aminomethyl group at the 3-position of the piperidine ring provides a unique geometric vector for fragment growth. This is a critical differentiation from the 2-aminomethyl and 4-aminomethyl isomers. While all three share a molecular weight of 210.20 g/mol (free base) and formula C₈H₁₃F₃N₂O, their distinct substitution patterns result in different exit vectors from the core scaffold, a key selection criterion in fragment-based drug discovery . Analogs such as 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide (CAS 875551-20-5) share a similar core but differ in the attachment of the trifluoromethyl group (acetamide vs. ethanone), leading to different chemical reactivity and hydrogen-bonding capabilities [1].

Fragment-based drug discovery Kinase inhibitor design GPCR ligand design

Physicochemical Property Profile: cLogP and Fsp3 for CNS Drug-Likeness

The compound possesses a favorable profile for CNS drug discovery. Its cLogP of ~0.26 [1] falls within the optimal range (1-3) for CNS drugs, suggesting a balance of membrane permeability and low promiscuity. This contrasts with the simple 1-(TFA)piperidine scaffold (CAS 340-07-8), which has a molecular weight of 181.16 g/mol and lacks an amine handle for further functionalization . Furthermore, its high Fsp3 (0.875) [1] correlates with better clinical success rates due to increased molecular complexity and decreased flatness, a key differentiator from more aromatic building blocks.

CNS drug discovery Medicinal chemistry Physicochemical property analysis

Role as a Key Intermediate for Kinase and GPCR Inhibitors

The 3-aminomethylpiperidine core is a privileged scaffold for the development of both kinase inhibitors and GPCR-targeted therapies. Specifically, the (R)-1-Boc-3-(aminomethyl)piperidine building block has been used to synthesize Checkpoint Kinase 1 (CHK1) inhibitors . The free amine in this building block, when unmasked, serves as a critical hydrogen-bond donor/acceptor for interactions with the kinase hinge region . While this is a class-level inference for the wider 3-aminomethyl scaffold, the specific compound's commercial availability as a research chemical makes it a direct entry point for these validated medicinal chemistry campaigns, unlike the 4-substituted analog which is more commonly associated with β3-agonist development [1].

Kinase inhibitor GPCR targeted therapy Intermediate

Commercial Availability and Packaging: 3-Isomer vs. 4-Isomer

The target compound, 1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride, is directly available from the Enamine screening collection (EN300-267407) via FUJIFILM Wako in multiple pack sizes (100mg, 250mg, 500mg, 1g, 2.5g, 5g, 10g) , and as a hydrochloride salt . This contrasts with the 4-isomer, 1-[4-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride, which is also available from Sigma-Aldrich (ENA341295161) but originates from a different Enamine catalog entry (EN300-91600) . The 2-isomer is also commercially available (CAS 1606799-59-0) [1]. The distinct catalog numbers for each regioisomer underscore their non-interchangeability for procurement purposes.

Procurement Fragment library Screening compound

Structural Confirmation: Trifluoroacetyl Group Differentiation from Trifluoroacetamide Analogs

The target compound features a trifluoroacetyl group directly attached to the piperidine nitrogen, forming a stable amide bond. This is structurally distinct from analogs where the trifluoromethyl group is attached via a nitrogen atom as a trifluoroacetamide, such as 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide (CAS 875551-20-5) [1]. This difference in attachment (C-C(O)-N vs. N-C(O)-C) results in different chemical stability and deprotection strategies. The trifluoroacetyl group is a common protecting group in peptide synthesis, and its reactivity profile is well-characterized, making this compound a predictable building block .

Chemical reactivity Protecting group strategy Synthetic chemistry

Procurement-Driven Application Scenarios for 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride


Fragment Library Design: Achieving Unique 3D Topology

A medicinal chemistry team designing a new fragment library for a CNS target can specifically select this 3-aminomethyl isomer over the 2- and 4-substituted alternatives to explore a unique geometric vector in the binding pocket. The high Fsp3 (0.875) and low cLogP (0.26) make it a superior fragment hit candidate compared to more lipophilic, flat aromatic fragments typically found in commercial libraries . Procurement of the exact CAS 1577102-34-1 ensures the correct spatial orientation of the primary amine, which is non-negotiable for fragment growth strategies.

Kinase Inhibitor Lead Optimization: Accessing the Hinge Region

Following the precedent of 3-aminomethylpiperidine scaffolds in kinase inhibitor design (e.g., CHK1 inhibitors) , a lead optimization program can use this compound as a starting point. The trifluoroacetyl group serves as a temporary protecting group for the piperidine nitrogen, allowing for regioselective functionalization of the primary aminomethyl group. After elaboration, the trifluoroacetyl group can be removed under basic conditions to reveal the free piperidine for further modification. This orthogonal protection strategy relies on the specific chemical stability of the trifluoroacetyl group, which is distinct from the trifluoroacetamide analog (CAS 875551-20-5) [1].

GPCR Targeted Therapy: Differentiating from Metabolic Programs

For a GPCR drug discovery program, particularly those targeting CNS or oncology indications, the 3-aminomethyl isomer is the appropriate procurement choice based on its documented use in GPCR-targeted therapies . In contrast, the 4-substituted isomer is more commonly associated with β3-agonist development, which is relevant for metabolic or respiratory disease research [1]. Selecting the correct regioisomer (EN300-267407 vs. EN300-91600) ensures the medicinal chemistry effort aligns with the target disease biology.

Quote Request

Request a Quote for 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.